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Compound of Interest

Compound Name: N-(3-aminophenyl)sulfamide

Cat. No.: B115461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various N-(3-
aminophenyl)sulfamide analogs, targeting key proteins implicated in cancer progression. The

data presented herein is compiled from recent studies, offering a quantitative and

methodological overview to inform further research and development.

Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of N-(3-aminophenyl)sulfamide analogs

against different biological targets, including steroid sulfatase (STS), various kinases, and

carbonic anhydrases.

Steroid Sulfatase (STS) Inhibitors
N-(3-aminophenyl)sulfamide analogs, particularly those with a coumarin scaffold, have

demonstrated potent inhibitory activity against steroid sulfatase, a key enzyme in the

biosynthesis of estrogens.
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6c

Fluorinated

N-benzoyl

derivative of

3-(4-

aminophenyl)

-coumarin-7-

O-sulfamate

STS
Enzymatic

Assay
0.18 [1]

6j
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N-

phenylacetoyl
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3-(4-
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-coumarin-7-

O-sulfamate

STS
Enzymatic

Assay
0.18 [1]

9e

N-

thiophosphor

ylated 3-(4-

aminophenyl)

-coumarin-7-

O-sulfamate

STS
Enzymatic

Assay
0.201

Reference
Coumarin-7-

O-sulfamate
STS

Enzymatic

Assay
1.38 [1]

Anticancer Activity of STS Inhibitors in Breast Cancer
Cell Lines
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Compound ID Cell Line Assay GI50 (µM) Reference

6j MCF-7 (ER+) Cell Viability 15.9 [1]

6j T47D (ER+) Cell Viability 8.7 [1]

Reference Tamoxifen MCF-7 (ER+) Cell Viability 6.8

Reference Tamoxifen T47D (ER+) Cell Viability 10.6

Kinase Inhibitors
Analogs of N-(3-aminophenyl)sulfamide have also been investigated as inhibitors of cyclin-

dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.

Compound ID

Modification
on N-(3-
aminophenyl)s
ulfamide Core

Target IC50 (µM) Reference

Analog 1

3-(6-

Cyclohexylmetho

xy-9H-purin-2-

ylamino)phenylm

ethanesulfonami

de

CDK2 0.21

Carbonic Anhydrase Inhibitors
Certain sulfonamide derivatives have shown inhibitory activity against carbonic anhydrase

isoforms, which are involved in pH regulation and are overexpressed in some cancers.
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Compound ID Modification Target Ki (nM) Reference

CCTS

2-(3-

cyclohexene-1-

carbamido)-1,3,4

-thiadiazole-5-

sulfonamide

hCA I -

CCTS

2-(3-

cyclohexene-1-

carbamido)-1,3,4

-thiadiazole-5-

sulfonamide

hCA II -

CCBS

4-(3-

cyclohexene-1-

carbamido)

methyl-

benzenesulfona

mide

hCA I -

CCBS

4-(3-

cyclohexene-1-

carbamido)

methyl-

benzenesulfona

mide

hCA II -

Experimental Protocols
Steroid Sulfatase (STS) Inhibition Assay
This protocol is based on the measurement of STS activity using a radiolabeled substrate.

1. Enzyme Source:

Purified STS enzyme is extracted from human placenta through a multi-step

chromatographic procedure.
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2. Reaction Mixture:

Prepare a final volume of 100 µL containing:

20 mM Tris-HCl, pH 7.4

3 nM radiolabeled [3H]oestrone sulphate (substrate)

Various concentrations of the test inhibitor

5 units of the purified STS enzyme (1 unit is the amount of enzyme that hydrolyzes 100

nM of radiolabeled [3H]oestrone sulphate)

3. Incubation:

Incubate the reaction mixtures at 37°C for a specified period.

4. Extraction and Quantification:

Stop the reaction and extract the product, [3H]oestrone, using an organic solvent.

Quantify the amount of [3H]oestrone formed using liquid scintillation counting.

5. Data Analysis:

Calculate the percentage of STS inhibition for each inhibitor concentration compared to a

control without an inhibitor.

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of

STS activity, by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for

cell attachment.

2. Compound Treatment:

On the following day, treat the cells with various concentrations of the test compounds.

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. The final volume

in each well should be 100 µL.

3. Incubation:

Incubate the cells with the compounds for a predetermined period (e.g., 72 hours) at 37°C

and 5% CO2.

4. MTT Addition:

After the incubation period, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution in PBS to each well.

Incubate the plate for an additional 3.5 hours at 37°C.[1]

5. Formazan Solubilization:

Carefully remove the medium from the wells without disturbing the formazan crystals.

Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to

dissolve the formazan crystals.[1]

6. Absorbance Measurement:

Cover the plate with tinfoil and agitate it on an orbital shaker for 15 minutes to ensure

complete dissolution.[1]

Measure the absorbance at 590 nm using a microplate reader, with a reference wavelength

of 620 nm.[1]
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7. Data Analysis:

Subtract the absorbance of the blank wells (medium only) from the absorbance of the

sample wells.

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control.

Determine the GI50 (Growth Inhibition 50) value, the concentration of the compound that

causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action
Estrogen Biosynthesis and STS Inhibition
N-(3-aminophenyl)sulfamide analogs with a coumarin scaffold act by inhibiting steroid

sulfatase (STS), a critical enzyme in the conversion of inactive steroid sulfates, such as estrone

sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone

(E1) and dehydroepiandrosterone (DHEA), respectively.[2] These active steroids can then be

converted into estradiol, a potent estrogen that stimulates the growth of hormone-dependent

cancers. By blocking STS, these inhibitors reduce the intratumoral production of estrogens,

thereby inhibiting cancer cell proliferation.
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Estrogen Biosynthesis Pathway and STS Inhibition.
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p53/DRAM-Mediated Autophagy
Some sulfonamide derivatives, such as sulfabenzamide, have been shown to induce

autophagic cell death in breast cancer cells. This process can be mediated through the p53

tumor suppressor protein and its downstream target, Damage-Regulated Autophagy Modulator

(DRAM). Upon cellular stress induced by the compound, p53 is activated and transcriptionally

upregulates DRAM. DRAM, a lysosomal protein, then initiates the autophagic process, leading

to the formation of autophagosomes that engulf cellular components and ultimately result in cell

death.
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p53/DRAM-Mediated Autophagy Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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